molecular formula C21H19FN4O3S B2871494 4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile CAS No. 2415553-80-7

4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2871494
CAS No.: 2415553-80-7
M. Wt: 426.47
InChI Key: OPFLCFJJEDLQJY-UHFFFAOYSA-N
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Description

4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the piperidine and sulfonylbenzonitrile moieties, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Sulfonylating Agents: Sulfonyl chlorides

    Cyanide Sources: Sodium cyanide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives .

Properties

IUPAC Name

4-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c22-17-3-6-19-20(11-17)24-14-25(21(19)27)13-16-7-9-26(10-8-16)30(28,29)18-4-1-15(12-23)2-5-18/h1-6,11,14,16H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLCFJJEDLQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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